Iodoform

説明

This compound is a member of iodomethanes.

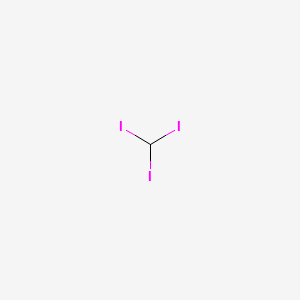

This compound is an organoiodine compound with the formula CHI3 and a tetrahedral molecular geometry. It is a relatively water-insoluble yellow solid that is chemically reactive in free-radical reactions. Due to its antimicrobial properties following topical administration, minimal levels of this compound may be found in disinfectants and it is more primarily used for veterinary purposes. This compound has also been found in dental paste and root canal filling materials in combination with other intracanal medications due to its radiopacity. Since the beginning of the 20th century, this compound has been commonly used as a healing and antiseptic dressing or powder for wounds and sores, however such clinical use to this date is limited. This compound is soluble in fatty acids and decomposes releasing iodine in nascent state (96,7% of iodine) when in contact with secretions or endodontic infections.

This compound is a natural product found in Asparagopsis taxiformis with data available.

Structure

3D Structure

特性

IUPAC Name |

iodoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHI3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJPEAGHQZHRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHI3 | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020743 | |

| Record name | Iodoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.732 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodoform appears as bright yellow or yellow powder or crystals. Penetrating odor. Unctuous feel. Odor threshold 0.4 ppb. (NTP, 1992), Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use]; [NIOSH], Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor., Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use] | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iodoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (Sublimes) (NTP, 1992), 218 °C, 424 °F (sublimes), 410 °F (Decomposes) | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iodoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Slightly soluble, SOL IN ACETIC ACID, 13.6 g/100 ml ether @ 25 °C, 7.8 g/100 ml ethanol @ 25 °C, One gram dissolves in 60 ml cold alcohol, 16 ml boiling alcohol, 10 ml chloroform, 7.5 ml ether, 80 ml glycerol, 3 ml carbon disulfide, 34 ml olive oil; freely sol in benzene, acetone, slightly sol in petr ether., In water, 100 mg/l @ room temperature., 0.01% | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.008 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity: 4.008 g/cu cm @ 25 °C, 4.008, 4.01 | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iodoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.6 (Air= 1), 4.1 | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Iodoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder or crystals, YELLOW HEXAGONAL PRISMS OR NEEDLES FROM ACETONE | |

CAS No. |

75-47-8 | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoform [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOFORM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOFORM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXI2J76489 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, triiodo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

248 °F (NTP, 1992), 119-122, 119 °C, Enthalpy of melting @ mp: 3.9 kcal/mole; enthalpy of sublimation @ 298 K: 16.7 kcal/mole; specific heat @ 400 K: 19.60 cal/K.mole, @ 600 K: 21.52 cal/K.mole, @ 800 K: 22.64 cal/K.mole, @ 1000 K: 23.38 cal/K.mole, 246 °F | |

| Record name | IODOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/585 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iodoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Iodoform: A Technical Guide on its Discovery and Historical Significance in Chemistry and Medicine

Introduction

Iodoform (triiodomethane, CHI₃) is an organoiodine compound that holds a significant place in the history of chemistry and medicine. First synthesized in the early 19th century, its distinct properties led to its widespread use as an antiseptic and its involvement in a classic chemical test. This technical guide provides an in-depth exploration of the discovery of this compound, its key chemical reactions, historical applications, and the experimental protocols that defined its use. The content is tailored for researchers, scientists, and drug development professionals interested in the historical context of antiseptic and disinfectant development.

Discovery and Early Synthesis

This compound was first prepared in 1822 by the French chemist Georges-Simon Serullas.[1][2][3] Serullas, a military pharmacist, initially produced the compound through two primary methods.[2][4] The first involved the reaction of iodine vapor with steam over red-hot coals.[2][4] The second, and more controlled method, was the reaction of potassium with ethanolic iodine in the presence of water.[2] Around the same time, John Thomas Cooper, a British chemist, independently described the synthesis of this compound.[2] In 1834, Jean-Baptiste Dumas correctly determined that the compound contained hydrogen.[5]

The early synthesis methods were later refined into what is now known as the haloform reaction. This reaction involves the exhaustive halogenation of a methyl ketone (a compound with the structure R-CO-CH₃) or a compound that can be oxidized to a methyl ketone (like ethanol or certain secondary alcohols) in the presence of a base.[2][6]

Key Properties of this compound

This compound is a pale yellow, crystalline solid with a distinct and penetrating odor, often described as "medical" or "hospital-like".[1][2][7] Its physical and chemical properties are summarized in the table below.

| Property | Description |

| Chemical Formula | CHI₃ |

| Appearance | Pale yellow, crystalline solid[1][3] |

| Odor | Penetrating and distinctive[2][7] |

| Molar Mass | 393.73 g/mol |

| Melting Point | 119–121 °C[5][8] |

| Solubility | Insoluble in water; soluble in alcohol and ether[3][5] |

| Molecular Geometry | Tetrahedral[2][9] |

Historical Significance in Chemistry: The this compound Test

The most significant contribution of this compound to chemistry is its role in the This compound test , a qualitative analysis method for identifying the presence of methyl ketones or compounds that can be oxidized to methyl ketones.[2][6][10] The reaction is highly reliable, and the formation of a yellow this compound precipitate is a clear positive indicator.[2][11]

The overall reaction for a methyl ketone is: R-CO-CH₃ + 3I₂ + 4NaOH → CHI₃ (s) + R-COONa + 3NaI + 3H₂O

For ethanol, the reaction proceeds in two stages: oxidation to acetaldehyde, followed by the this compound reaction: CH₃CH₂OH + I₂ + 2NaOH → CH₃CHO + 2NaI + 2H₂O CH₃CHO + 3I₂ + 4NaOH → CHI₃ (s) + HCOONa + 3NaI + 3H₂O

This test became a standard procedure in organic chemistry laboratories for functional group analysis.

This compound Reaction Mechanism

The mechanism of the this compound reaction occurs in a basic medium and involves several key steps.

Caption: The mechanism of the this compound reaction involves enolate formation, iodination, and cleavage.

Historical Significance in Medicine: An Early Antiseptic

While this compound was discovered in 1822, its antiseptic properties were not widely recognized until around 1880.[7][11][12] Following this discovery, it became a cornerstone of antiseptic surgery and wound treatment for several decades.[4] The antiseptic action is attributed to the slow release of free iodine when this compound comes into contact with bodily fluids or bacteria.[4][9][13]

Notable Medical Formulations

This compound was a key ingredient in several historically significant medical preparations:

-

Whitehead's Varnish (1891): Developed by Walter Whitehead, this formulation combined this compound with other ingredients like ether and benzoic acid to create an antiseptic varnish for wounds.[3][4]

-

Bismuth this compound Paraffin Paste (BIPP) (1917): Created by Rutherford Morison during World War I, BIPP was used to pack wounds, particularly from gunshots, to reduce infection rates and promote healing.[3][4]

Applications and Decline

This compound was used extensively for dressing wounds, sores, and in dental procedures, especially for treating dry sockets.[1][3][7] It was also used in veterinary medicine.[3][9] However, by the mid-20th century, its use in medicine had largely been superseded by more effective and less toxic antiseptics.[2][12] Concerns over its strong odor, skin irritation, and potential for iodine toxicity contributed to its decline.

Historical Timeline

The following diagram illustrates the key milestones in the history of this compound.

Caption: Key milestones in the discovery and application of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its use in the classic this compound test.

Synthesis of this compound from Acetone

This protocol describes the laboratory synthesis of this compound via the haloform reaction using acetone.

Materials:

-

Acetone (propanone)

-

Iodine solution (e.g., Lugol's solution or I₂ in KI)

-

2M Sodium hydroxide (NaOH) solution

-

Conical flask (250 cm³)

-

Measuring cylinders

-

Suction filtration apparatus (Buchner funnel and flask)

-

Filter paper

-

Distilled water

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 250 cm³ conical flask, place approximately 2 cm³ of acetone and add 15 cm³ of 2M sodium hydroxide solution. Swirl the mixture to ensure it is homogenous.[14]

-

Addition of Iodine: Gradually add approximately 40 cm³ of iodine solution to the acetone/NaOH mixture. Swirl the flask continuously during the addition.[14] Continue adding the iodine solution until the dark color of the iodine persists.

-

Reaction Time: After the complete addition of iodine, continue to swirl the mixture thoroughly and then allow the flask to stand for 5-10 minutes. A yellow precipitate of this compound should form.[14]

-

Isolation: Collect the crude this compound precipitate using a suction filtration apparatus.[14]

-

Washing: Wash the solid precipitate on the filter paper with a small amount of cold distilled water to remove soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a boiling tube. Add the minimum amount of hot ethanol dropwise until the solid just dissolves.[14]

-

Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool in an ice bath to promote crystallization.

-

Final Filtration and Drying: Collect the purified crystals by suction filtration, wash with a minimal amount of cold ethanol, and dry them in a low-temperature oven or desiccator.

-

Characterization: Determine the melting point of the dried crystals. The theoretical melting point of this compound is 119-121 °C.[8]

Protocol for the this compound Test

This protocol outlines the procedure for identifying a methyl ketone or a corresponding secondary alcohol.

Caption: A logical workflow for performing the qualitative this compound test.

The discovery of this compound by Georges-Simon Serullas marked a significant milestone in early organic chemistry. Its unique properties led to the development of the this compound test, a valuable tool for qualitative organic analysis that is still taught today. In medicine, this compound served as a critical antiseptic for nearly a century, paving the way for the development of modern wound care and disinfectant technologies. Although its clinical applications are now limited, the study of this compound provides valuable insights into the historical evolution of both chemistry and medicine, underscoring the enduring impact of early chemical discoveries.[1]

References

- 1. silvarigroup.com [silvarigroup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. laballey.com [laballey.com]

- 4. This compound in Surgical Practice: A Comprehensive Review of Its Historical Evolution, Clinical Applications, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1911 Encyclopædia Britannica/Iodoform - Wikisource, the free online library [en.wikisource.org]

- 6. byjus.com [byjus.com]

- 7. Vintage Anesthetics and Antiseptics: Sir. J.W. Browne’s views on ether, chloroform, and this compound (1880-1890) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound Test: Principle, Procedure & Uses Explained [vedantu.com]

- 11. quora.com [quora.com]

- 12. This compound | Antiseptic, Disinfectant, Antibacterial | Britannica [britannica.com]

- 13. nbinno.com [nbinno.com]

- 14. moodle.nptcgroup.ac.uk [moodle.nptcgroup.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Structure of Triiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodomethane, commonly known as iodoform, is an organoiodine compound with the chemical formula CHI₃. Historically significant for its antiseptic properties, it continues to be a subject of interest in chemical research and niche pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of triiodomethane. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction mechanisms to serve as an essential resource for professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

Triiodomethane is a pale yellow, crystalline solid at room temperature, known for its penetrating and distinctive odor.[1] The molecule adopts a tetrahedral geometry with C₃ᵥ symmetry.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of triiodomethane is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CHI₃ | [1][2] |

| Molar Mass | 393.73 g/mol | [2] |

| Appearance | Pale yellow, crystalline solid | [1] |

| Odor | Penetrating, distinctive | [1] |

| Melting Point | 119-123 °C | [2][3] |

| Boiling Point | 217-218 °C (decomposes) | [2][3] |

| Density | 4.008 g/cm³ | [2] |

| Crystal Structure | Hexagonal | [2] |

| Dipole Moment | 1 D | [3] |

Solubility

Triiodomethane is sparingly soluble in water but exhibits good solubility in various organic solvents. The solubility data is crucial for its application in synthesis, purification, and formulation.

| Solvent | Solubility (g/L) | Reference(s) |

| Water | 0.1 (at 20 °C) | [3] |

| Ethanol | 78 (at 25 °C) | [2][3] |

| Diethyl Ether | 136 (at 25 °C) | [2][3] |

| Acetone | 120 (at 25 °C) | [2][3] |

| Chloroform | Soluble | [3] |

| Benzene | Soluble | [3] |

Spectroscopic Data

The spectroscopic signature of triiodomethane is vital for its identification and characterization.

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 4.90 ppm (singlet) | [4] |

| ¹³C NMR | Due to the low natural abundance of ¹³C and the quadrupolar relaxation effect of the three iodine atoms, obtaining a clear ¹³C NMR spectrum can be challenging. The chemical shift is significantly downfield. | [5] |

| Infrared (IR) | The IR spectrum of this compound is available in spectral databases. Key absorptions are expected for C-H stretching and bending, and C-I stretching. | [6][7] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 394. Key fragment ions include CHI₂⁺ (m/z 267), and I⁺ (m/z 127). The peak at m/z 267 is often the base peak. | [6][8] |

Synthesis of Triiodomethane (The Haloform Reaction)

Triiodomethane is synthesized via the haloform reaction, which involves the reaction of a methyl ketone (or a compound that can be oxidized to a methyl ketone, such as ethanol) with iodine in the presence of a base.[9][10]

References

- 1. Methane, triiodo- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound(75-47-8) 1H NMR spectrum [chemicalbook.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. This compound | CHI3 | CID 6374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(75-47-8) IR Spectrum [chemicalbook.com]

- 8. This compound(75-47-8) MS [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

Synthesis of Iodoform from Ethanol and Iodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoform (triiodomethane) from ethanol, a classic example of the haloform reaction. The document details the underlying reaction mechanism, provides in-depth experimental protocols for synthesis and purification, and presents relevant quantitative and characterization data.

Introduction

The synthesis of this compound from ethanol is a well-established and fundamental chemical transformation. It proceeds via the haloform reaction, which involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone, in the presence of a base.[1][2] Ethanol is the only primary alcohol that gives a positive this compound test, as it is first oxidized to acetaldehyde (CH₃CHO), a compound containing the requisite acetyl group.[2] This reaction is significant not only for its synthetic utility in producing this compound, a compound historically used as an antiseptic, but also as a qualitative test for identifying specific structural motifs in organic molecules.[3][4] The reaction is easily identified by the formation of a pale yellow precipitate of this compound, which possesses a characteristic "medical" or antiseptic odor.[5]

Reaction Mechanism

The synthesis of this compound from ethanol occurs in a basic medium with iodine and proceeds through three primary stages: oxidation of ethanol to acetaldehyde, subsequent iodination of the acetaldehyde, and finally, hydrolysis of the triiodinated intermediate to yield this compound.[5]

The overall balanced chemical equation is:

C₂H₅OH + 4I₂ + 6NaOH → CHI₃ + HCOONa + 5NaI + 5H₂O [6]

Step 1: Oxidation of Ethanol In the presence of a base, iodine forms sodium hypoiodite (NaOI) in situ. The hypoiodite then oxidizes ethanol to acetaldehyde.[3][5]

Step 2: Iodination of Acetaldehyde The acetaldehyde formed undergoes a base-catalyzed iodination at the alpha-carbon. A hydroxide ion removes an acidic α-hydrogen, forming an enolate ion. This enolate then attacks an iodine molecule. This process is repeated until all three alpha-hydrogens are substituted by iodine atoms, yielding triiodoacetaldehyde (iodal).[5][6]

Step 3: Hydrolysis of Triiodoacetaldehyde The final step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of triiodoacetaldehyde. This leads to the cleavage of the carbon-carbon bond, resulting in the formation of the this compound precipitate and sodium formate.[5][7]

Figure 1: Reaction mechanism for the synthesis of this compound from ethanol.

Quantitative Data

While often used for qualitative identification, the this compound reaction can be assessed quantitatively. Data regarding the physical, spectroscopic, and reaction yield parameters are crucial for synthetic applications.

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CHI₃ | [1] |

| Molar Mass | 393.73 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [7][8] |

| Odor | Characteristic, antiseptic/medical | [5] |

| Melting Point | 119-121 °C | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [7] |

| ¹H NMR | A singlet is observed. | |

| ¹³C NMR | A single peak is observed in the negative region due to the heavy iodine atoms. | |

| FTIR (KBr Pellet) | Characteristic peaks for C-H stretch and C-I bonds. |

Reaction Conditions and Yield

The reaction is typically performed by warming the mixture. A common temperature cited for the reaction is approximately 60°C.[3][7] The reaction time can vary, but the formation of the yellow precipitate is a key indicator of progress.

Theoretical Yield Calculation: The stoichiometry of the balanced equation (1 mole of ethanol produces 1 mole of this compound) allows for the calculation of the theoretical yield.[5]

-

Example: For the reaction of 25 mL of 95% ethanol (specific gravity = 0.79):

-

Mass of ethanol = 25 mL * 0.79 g/mL * 0.95 = 18.8 g

-

Moles of ethanol = 18.8 g / 46.07 g/mol = 0.408 mol

-

Moles of this compound = 0.408 mol (1:1 molar ratio)

-

Theoretical mass of this compound = 0.408 mol * 393.73 g/mol = 160.6 g [5]

-

Experimental Yield: Specific experimental yields for the synthesis from ethanol are not consistently reported in instructional literature. However, a reported yield for the synthesis of this compound from acetone, a similar haloform reaction, was 26.472%.[8] Yields are highly dependent on the precise experimental conditions, including temperature control, reaction time, and purification efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and characterization of this compound from ethanol.

Materials and Reagents

-

Ethanol (CH₃CH₂OH)

-

Iodine (I₂) crystals

-

10% Sodium hydroxide (NaOH) solution

-

Potassium iodide (KI) (optional, to aid iodine dissolution)

-

Distilled water

-

Rectified spirit (for recrystallization)

Synthesis of Crude this compound

-

In a conical flask, dissolve approximately 2 g of iodine and 3 g of potassium iodide in 100 mL of water to prepare the iodine solution.[1]

-

In a separate large conical flask, take 30 mL of ethanol.

-

Slowly add the prepared iodine solution to the ethanol.

-

Gradually add 10% sodium hydroxide solution dropwise while constantly swirling the flask. Continue addition until the brown color of the iodine disappears and a yellow precipitate of this compound begins to form.[9]

-

Warm the mixture gently in a water bath at approximately 60°C for 5-10 minutes to ensure the completion of the reaction.[1][7]

-

Allow the flask to cool to room temperature. The yellow this compound will settle at the bottom.

-

Collect the crude this compound precipitate by suction filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with a small amount of cold distilled water to remove soluble impurities.

-

Dry the crude product on the filter paper or on a watch glass.

Purification by Recrystallization

-

Transfer the crude, dried this compound to a clean conical flask.

-

Place the flask on a water bath and add a minimum amount of rectified spirit (or hot ethanol).

-

Heat the mixture gently on the water bath until all the this compound dissolves completely.

-

If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean beaker.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Yellow crystals of pure this compound will begin to form.

-

To maximize the crystal yield, place the beaker in an ice bath for a further 10-15 minutes.

-

Collect the purified crystals by suction filtration, wash with a very small amount of cold ethanol, and allow them to dry completely.[1]

Characterization

The purity of the synthesized this compound should be assessed by determining its melting point and comparing it to the literature value (119-121 °C).[7] Further characterization can be performed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final product.

Experimental Workflow

The overall experimental process, from the initial setup to the final characterization, can be visualized as a logical workflow.

Figure 2: General experimental workflow for this compound synthesis.

References

A Technical Guide to the Physical Characteristics of Iodoform Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and crystallographic characteristics of iodoform (triiodomethane, CHI₃). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document consolidates quantitative data on its physical properties, details the methodologies for key characterization experiments, and visualizes experimental workflows.

Introduction

This compound is an organoiodine compound that presents as a pale yellow, crystalline solid with a characteristic penetrating odor.[1][2] Historically, it has been used as an antiseptic and disinfectant due to its ability to release free iodine.[2] The molecule possesses a tetrahedral geometry.[3][4] While its use in medicine has diminished, it remains a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its physical and crystalline properties is essential for its effective application and for the development of new formulations.

Physical and Chemical Properties

This compound is a volatile substance that is nearly insoluble in water but exhibits good solubility in many organic solvents.[1][5] It is known for its distinctive saffron-like odor and appears as a bright yellow powder or crystals.[2][3]

Quantitative Physical Data

The following table summarizes the key quantitative physical and crystallographic properties of this compound.

| Property | Value | Units |

| General | ||

| Molecular Formula | CHI₃ | |

| Molar Mass | 393.732 | g·mol⁻¹ |

| Appearance | Pale, light yellow, opaque crystals | |

| Odor | Penetrating, distinctive, saffron-like | |

| Thermodynamic Properties | ||

| Melting Point | 119 - 122 | °C |

| Boiling Point | 218 | °C |

| Spectroscopic Data | ||

| UV-vis (λmax) | 349 | nm |

| Physical Properties | ||

| Density | 4.008 | g/cm³ |

| Vapor Pressure | 0.396 | mm Hg at 25 °C |

| Solubility | ||

| Water | 100 | mg/L |

| Diethyl ether | 136 | g/L |

| Acetone | 120 | g/L |

| Ethanol | 78 | g/L |

| Crystal Data | ||

| Crystal System | Hexagonal | |

| Space Group | P6₃ | |

| Unit Cell Parameters | a = 6.83, c = 7.52 | Å |

| Molecules per unit cell (Z) | 2 | |

| Molecular Geometry | ||

| C-I bond length | 2.12 ± 0.04 | Å |

| I-I distance (intramolecular) | 3.535 ± 0.01 | Å |

| I-C-I bond angle | 113 | ° |

Crystallography

At ambient pressure and room temperature, this compound forms a hexagonal ordered crystal structure belonging to the P6₃ space group.[6][7] The crystal structure can be conceptualized as layers of molecules oriented perpendicular to the[1] direction.[6] The unit cell contains two molecules of this compound.[8] The arrangement of the iodine atoms is approximately that of hexagonal close-packing.[8] The dominant intermolecular interactions are halogen bonds (I···I) and hydrogen bonds (C–H···I).[6]

Under high pressure, theoretical calculations suggest that the α phase of this compound undergoes a phase transition to a monoclinic structure (β-CHI₃) with the space group Cc at approximately 40.1 GPa.[6]

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for determining the crystal structure of this compound.

Objective: To elucidate the three-dimensional atomic arrangement of this compound crystals.

Methodology:

-

Crystal Growth: Obtain a single crystal of this compound of suitable size (typically >0.1 mm in all dimensions) and quality by recrystallization from a solvent such as acetone.[8]

-

Crystal Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (reflections) at various orientations.

-

Measure the angles and intensities of the diffracted X-rays.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as polarization and absorption.

-

-

Structure Solution and Refinement:

-

Determine the unit cell dimensions and space group from the diffraction pattern.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

Determination of Melting Point

Objective: To determine the melting point range of this compound crystals as an indicator of purity.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound crystals into a capillary tube, sealed at one end.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample slowly and observe the crystals through the magnified viewer.

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.

Determination of Solubility

This protocol is based on the isothermal shake-flask method.[5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.[5]

Materials and Equipment:

-

This compound (≥99% purity)

-

High-purity organic solvent

-

Analytical balance

-

Thermostatic shaker bath

-

Screw-cap glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial.[5]

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.[5]

-

Equilibration: Place the vial in a thermostatic shaker bath at a constant temperature and agitate until equilibrium is reached (i.e., the concentration of dissolved this compound remains constant).

-

Phase Separation: Allow the excess solid to settle.[5]

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.[5]

-

Analysis: Dilute the filtered solution to a concentration within the analytical range of the spectrophotometer or HPLC and determine the concentration.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution, to determine the solubility.

This compound Test

The this compound test is a qualitative chemical test to identify the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[9]

Objective: To qualitatively detect the presence of specific functional groups that react to form this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the substance to be tested in a suitable solvent (e.g., water or dioxane) in a test tube.

-

Reagent Addition:

-

Add an aqueous solution of iodine and potassium iodide.

-

Add a sodium hydroxide solution dropwise until the brown color of the iodine disappears.

-

-

Observation: The formation of a pale yellow precipitate of this compound, with its characteristic antiseptic smell, indicates a positive test.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. This compound Test - Principle, Methods and Examples. [allen.in]

- 5. benchchem.com [benchchem.com]

- 6. This compound Test: Principle, Procedure & Uses Explained [vedantu.com]

- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 8. rigaku.com [rigaku.com]

- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Iodoform in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iodoform (triiodomethane, CHI₃) in a range of organic solvents. As a compound with historical and ongoing applications in the medical and pharmaceutical fields, a thorough understanding of its solubility characteristics is crucial for formulation development, purification processes, and analytical method development.[1][2][3] This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the synthetic pathway of this compound.

Introduction to this compound and its Solubility Profile

This compound is a pale yellow, crystalline solid with a distinctive, penetrating odor.[1] It is an organoiodine compound that has historically been used as an antiseptic and disinfectant.[2] The this compound molecule possesses a tetrahedral geometry. While it is practically insoluble in water, it exhibits significant solubility in a variety of organic solvents.[2][4][5] This solubility is primarily governed by the "like dissolves like" principle, where non-polar or weakly polar solutes dissolve best in solvents of similar polarity. The presence of three large, polarizable iodine atoms in the this compound molecule contributes to its solubility in various organic media.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in several common organic solvents. The data has been compiled from various chemical reference sources.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | C₃H₆O | 12 | 25 |

| Benzene | C₆H₆ | Freely Soluble | Room Temperature |

| Carbon Disulfide | CS₂ | ~33.3 (1g in 3 mL) | Room Temperature |

| Chloroform | CHCl₃ | ~10 (1g in 10 mL) | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | 13.6 | 25 |

| Ethanol (cold) | C₂H₅OH | ~1.67 (1g in 60 mL) | Room Temperature |

| Ethanol (boiling) | C₂H₅OH | ~6.25 (1g in 16 mL) | 78 |

| Glacial Acetic Acid | CH₃COOH | Soluble | Room Temperature |

| Glycerol | C₃H₈O₃ | ~1.25 (1g in 80 mL) | Room Temperature |

| Olive Oil | N/A | ~2.94 (1g in 34 mL) | Room Temperature |

| Petroleum Ether | N/A | Slightly Soluble | Room Temperature |

Note: "Freely Soluble" indicates a high degree of solubility where precise quantitative values were not consistently available in the cited literature.[6][7][8] "Soluble" and "Slightly Soluble" are qualitative descriptors. The solubility for some solvents was reported as grams of solute per volume of solvent, which has been converted to g/100 mL for comparison.

Experimental Protocol for Determining this compound Solubility

This section outlines a general methodology for the experimental determination of the solubility of this compound in an organic solvent at a specified temperature.

3.1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

3.2. Materials and Equipment:

-

This compound (CHI₃), high purity (≥99%)

-

Selected organic solvent (e.g., ethanol, acetone) of analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-cap glass vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

3.3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of screw-cap glass vials. The presence of undissolved solid is essential to ensure that saturation is achieved.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with this compound.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used (e.g., UV-Vis spectrophotometry or HPLC).

-

Determine the concentration of this compound in the diluted solution using a pre-established calibration curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions made.

-

Express the solubility in grams of this compound per 100 mL of the solvent.

-

3.4. Safety Precautions:

-

Conduct all experimental work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work. This compound is an irritant and should be handled with care.[4]

Visualization of this compound Synthesis

The following diagram illustrates the haloform reaction, a common method for the synthesis of this compound from a methyl ketone, such as acetone.[1][4]

Caption: Workflow of the Haloform Reaction for this compound Synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. embibe.com [embibe.com]

- 3. silvarigroup.com [silvarigroup.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

Unveiling the Antimicrobial Power of Iodoform: A Technical Guide to Iodine Release and Antiseptic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antiseptic properties of iodoform, with a specific focus on the mechanism of iodine release and its potent antimicrobial activity. The following sections provide a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key processes involved in its antiseptic function.

Mechanism of Action: The Slow Release of a Potent Antiseptic

This compound (triiodomethane, CHI₃) itself is not the primary antimicrobial agent. Its efficacy lies in its ability to act as a reservoir for the slow and sustained release of iodine when it comes into contact with wound exudates, bodily fluids, or tissues. This controlled release is crucial to its therapeutic effect, providing a persistent antiseptic environment without the high initial toxicity associated with the direct application of pure iodine.

The release of iodine from this compound is thought to be initiated by the presence of free radicals and enzymes in the wound environment. Once released, elemental iodine exerts a broad-spectrum antimicrobial effect through several mechanisms:

-

Oxidation of Cellular Components: Iodine is a powerful oxidizing agent and readily disrupts the structure and function of critical microbial cellular components. It oxidizes amino acids, nucleotides, and fatty acids, leading to widespread damage.

-

Protein Denaturation: A primary mode of action is the denaturation of microbial proteins, including essential enzymes. This inactivation of proteins disrupts metabolic pathways and cellular processes vital for microbial survival.

-

Cell Membrane Disruption: Iodine can also interfere with the integrity of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

This multi-targeted mechanism of action is a key reason why microbial resistance to iodine is rare.

Quantitative Antimicrobial Efficacy of this compound

The antiseptic properties of this compound are ultimately dependent on the antimicrobial efficacy of the released iodine. While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound itself is not extensively published due to its formulation as a solid or in pastes, studies on this compound-containing preparations and iodine itself demonstrate its potent and broad-spectrum activity. The following table summarizes available data on the antimicrobial efficacy of this compound-containing materials and povidone-iodine (a well-studied iodophor) to provide a quantitative perspective.

| Microorganism | Preparation Tested | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Staphylococcus aureus | This compound-containing gutta-percha (MGP) | 10.5 | |

| Enterococcus faecalis (ATCC 29212) | This compound-containing gutta-percha (MGP) | 8.3 | |

| Escherichia coli | This compound-containing gutta-percha (MGP) | 4.0 | |

| Pseudomonas aeruginosa | This compound-containing gutta-percha (MGP) | 3.6 | |

| Candida albicans | This compound-containing gutta-percha (MGP) | 9.3 | |

| Enterococcus faecalis ATCC 29212 | Calcium Hydroxide with this compound (Metapex) | 9.7 ± 1.3 | |

| Staphylococcus aureus (MRSA) | 10% Povidone-Iodine | Bactericidal within 15-60 seconds | |

| Candida albicans | This compound containing gauzes | Significant growth inhibition | |

| Klebsiella pneumoniae | This compound containing gauzes | Strong inhibitory effect |

Experimental Protocols

This section details standardized methodologies for evaluating the antiseptic properties of this compound and quantifying the release of iodine.

Protocol for Determining Antimicrobial Efficacy: Agar Diffusion Test

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of this compound-containing materials.

Materials:

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile swabs

-

This compound-containing material (e.g., gauze, paste)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth.

-

Aseptically place a pre-cut disc of the this compound-containing material onto the center of the inoculated agar plate.

-

If testing a paste, create a well in the agar using a sterile borer and fill it with a defined amount of the this compound paste.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the test material where microbial growth is inhibited) in millimeters.

Protocol for Quantitative Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible microbial growth. This method would be adapted for soluble derivatives of this compound or for iodine itself.

Materials:

-

Test microorganism cultures

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Serial dilutions of the test compound (e.g., iodine solution)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells (broth and inoculum, no test compound) and negative control wells (broth only).

-

Incubate the microplate under appropriate conditions.

-

Determine the MIC by identifying the lowest concentration of the test compound at which there is no visible growth (turbidity).

Protocol for Quantification of Iodine Release: UV-Visible Spectrophotometry

This method quantifies the amount of iodine released from an this compound-containing material into a solution over time.

Materials:

-

This compound-containing material

-

Phosphate-buffered saline (PBS) or other suitable release medium

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Starch solution (as an indicator for the iodine-starch complex)

-

Standard solutions of iodine for calibration

Procedure:

-

Place a known amount of the this compound-containing material into a known volume of the release medium (e.g., PBS) in a sealed container.

-

Incubate the container at a constant temperature (e.g., 37°C) with gentle agitation.

-

At predetermined time intervals, withdraw an aliquot of the release medium.

-